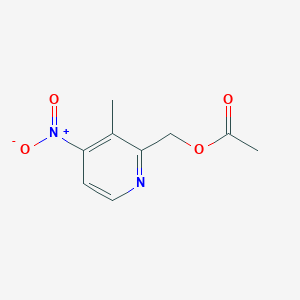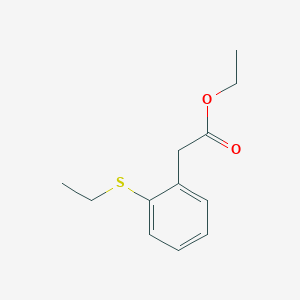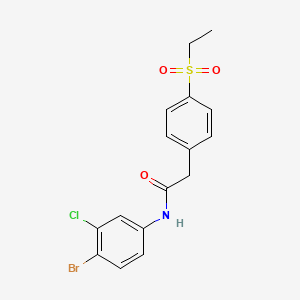
4-(Methylaminomethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylaminomethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring with a methylaminomethyl substituent. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylaminomethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with formaldehyde and methylamine. The reaction proceeds under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylaminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Applications De Recherche Scientifique
4-(Methylaminomethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the synthesis of polymers and advanced materials
Mécanisme D'action
The mechanism of action of 4-(Methylaminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: Lacks the methylaminomethyl substituent, resulting in different reactivity and applications.
N-Methylpyrrolidin-2-one: Similar structure but with a different substituent, leading to variations in chemical behavior and uses
Uniqueness: 4-(Methylaminomethyl)pyrrolidin-2-one is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-(methylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-7-3-5-2-6(9)8-4-5/h5,7H,2-4H2,1H3,(H,8,9) |
Clé InChI |
DVAAHBPRROAFMB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
